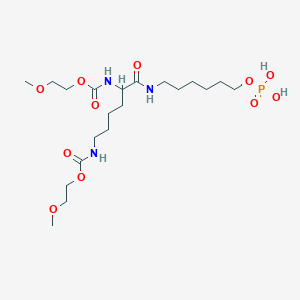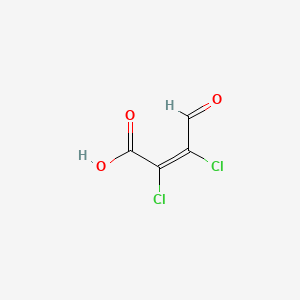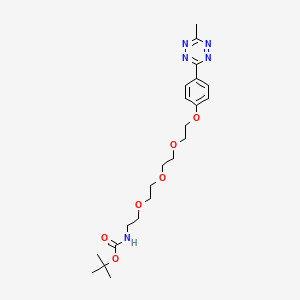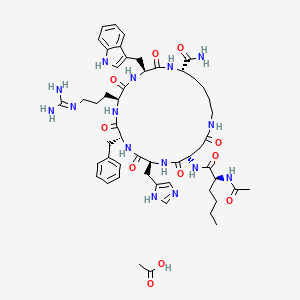
Pegnivacogin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pegnivacogin is a novel RNA aptamer-based inhibitor of coagulation factor IXa. It is primarily investigated for its potential use in treating thrombosis, coronary artery disease, and other vascular diseases. This compound is part of the REG1 anticoagulation system, which also includes anivamersen, a complementary control agent that can reverse the effects of this compound .
Preparation Methods
Pegnivacogin is synthesized using a serial selection process known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment). This process involves the iterative selection of oligonucleotides that bind specifically to the target protein, in this case, coagulation factor IXa. The selected RNA aptamers are then chemically modified to enhance their stability and binding affinity .
Industrial production of this compound involves large-scale synthesis of the RNA aptamer followed by purification and quality control processes to ensure the final product meets the required specifications. The synthesis typically includes the use of solid-phase synthesis techniques and various chromatographic methods for purification .
Chemical Reactions Analysis
Pegnivacogin, being an RNA aptamer, primarily undergoes reactions typical of nucleic acids. These include:
Oxidation: RNA aptamers can be susceptible to oxidative damage, which can affect their stability and binding affinity.
Hydrolysis: RNA aptamers can undergo hydrolytic cleavage, particularly under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents, acids, bases, and various chemical modifiers. The major products formed from these reactions are typically modified or degraded forms of the original RNA aptamer .
Scientific Research Applications
Medicine: Pegnivacogin is primarily investigated for its use as an anticoagulant in patients with acute coronary syndrome and other thrombotic conditions. .
Biology: As an RNA aptamer, this compound serves as a model for studying nucleic acid-protein interactions and the development of aptamer-based therapeutics.
Mechanism of Action
Pegnivacogin exerts its effects by directly binding to and inhibiting coagulation factor IXa. This inhibition prevents the activation of factor X, a crucial step in the coagulation cascade, thereby reducing the formation of blood clots. The complementary control agent, anivamersen, can bind to this compound and reverse its anticoagulant effects, allowing for precise control of anticoagulation .
Comparison with Similar Compounds
Pegnivacogin is unique among anticoagulants due to its RNA aptamer-based mechanism and the presence of a complementary control agent. Similar compounds include:
Bivalirudin: A direct thrombin inhibitor used as an anticoagulant in patients undergoing percutaneous coronary intervention.
Fondaparinux: A synthetic pentasaccharide that inhibits factor Xa.
This compound’s unique combination of RNA aptamer-based inhibition and the ability to rapidly reverse its effects with anivamersen sets it apart from other anticoagulants .
Properties
IUPAC Name |
2-methoxyethyl N-[6-(2-methoxyethoxycarbonylamino)-1-oxo-1-(6-phosphonooxyhexylamino)hexan-2-yl]carbamate |
|---|---|
InChI |
InChI=1S/C20H40N3O11P/c1-30-13-15-32-19(25)22-11-7-5-9-17(23-20(26)33-16-14-31-2)18(24)21-10-6-3-4-8-12-34-35(27,28)29/h17H,3-16H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H2,27,28,29) |
InChI Key |
QGVYYLZOAMMKAH-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)NCCCCC(C(=O)NCCCCCCOP(=O)(O)O)NC(=O)OCCOC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pegnivacogin; RB 006; RB-006; RB006; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3-chlorophenyl)-N-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B1193161.png)

